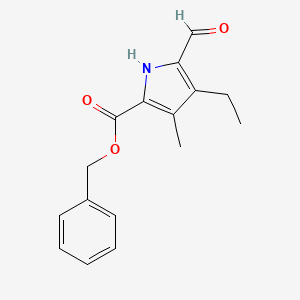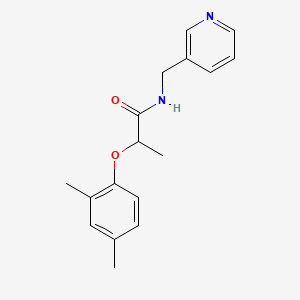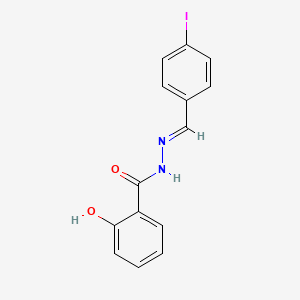![molecular formula C18H13ClN4O B5505104 5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)
5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-component reactions, demonstrating a green approach. One such method utilizes a one-pot, four-component reaction catalyzed by L-proline, offering high yields and operational simplicity while avoiding toxic catalysts and hazardous solvents (Yadav et al., 2021). Another efficient synthesis involves ultrasound-promoted one-pot, three-component synthesis, highlighting an environmentally friendly and rapid approach (Tiwari et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives, including their hydrogen-bonded chains and isostructural characteristics, has been detailed through crystallographic studies. These studies reveal the formation of chains by single C-H...pi(arene) hydrogen bonds and sheet structures through pi-pi stacking interactions (Portilla et al., 2005).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential antimicrobial and anticancer properties. For instance, the reaction of ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate leads to the synthesis of compounds with significant bioactivity (Hafez et al., 2016).
Physical Properties Analysis
The study of physical properties, including crystallization behavior and solvent-free forms, provides insight into the stability and conformation of pyrazolopyrimidine derivatives. These analyses are crucial for understanding the compound's behavior in different environments (Trilleras et al., 2008).
科学的研究の応用
Environmental Exposure and Public Health
Studies often focus on the environmental exposure to chemicals, including pesticides and pollutants, and their impact on public health. For example, an investigation into the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides highlights the widespread exposure to these chemicals and underscores the importance of monitoring and regulating chemical use to protect vulnerable populations (Babina et al., 2012).
Dietary Carcinogens and Metabolism
Research on how the human body metabolizes dietary carcinogens, such as heterocyclic amines from cooked meats, provides insights into the potential risks and mechanisms of cancer development. Studies explore the excretion and metabolic pathways of these compounds, contributing to a better understanding of dietary influences on cancer risk (Vanhaecke et al., 2008).
Pharmacokinetics and Drug Development
In the context of drug development, research into the pharmacokinetics of compounds offers crucial information on their absorption, distribution, metabolism, and excretion in the human body. For instance, the study of a selective Janus tyrosine kinase 1/2 inhibitor provides valuable data on the metabolism and excretion of the drug, informing dosage and administration guidelines (Shilling et al., 2010).
作用機序
特性
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIILHBCASHADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)


![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)







![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)